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Introduction

Centrosomal protein 164 (Cepl164) is a key component of the distal appendages of the mother
centriole, playing a crucial role in the initial stages of primary cilium formation, a sensory
organelle implicated in numerous signaling pathways and human diseases known as
ciliopathies.[1][2] The precise spatial organization of Cepl64 at the centriole is critical for its
function, including the docking of vesicles and the recruitment of essential proteins for
ciliogenesis.[3][4] Conventional fluorescence microscopy is limited by the diffraction of light,
hindering the detailed visualization of the intricate nine-fold symmetry of centriolar appendages.
Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) and
Stochastic Optical Reconstruction Microscopy (STORM), have surpassed this limitation,
enabling the nanoscale visualization of Cepl164's arrangement and providing unprecedented
insights into its molecular architecture.[5][6][7]

These application notes provide detailed protocols for the super-resolution imaging of Cepl164
at the centriole, tailored for researchers, scientists, and professionals in drug development. The
information compiled herein is based on established methodologies from peer-reviewed
scientific literature.

Quantitative Data Summary
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Super-resolution microscopy has enabled the precise measurement of Cep164's localization at
the distal appendages of the mother centriole. The following table summarizes key quantitative
data from published studies.

Super-
Parameter Resolution Value Cell Type Reference
Method
Cepl64 Ring Human RPE-1
_ STED ~300 nm [7]
Diameter cells
Cepl64 Cluster Human RPE-1
STED 9-fold symmetry 5161171
Arrangement cells
Axial Distance
_ Human RPE-1
from STED Variable [8]
cells
PAKT(S473)
Lateral Diameter
) Human RPE-1
from STED Variable [8]
cells

PAKT(S473)

Signaling Pathway of Cep164 in Ciliogenesis

Cepl64 acts as a crucial scaffold at the mother centriole, initiating a cascade of events leading
to primary cilium formation. A key function of Cep164 is the recruitment of Tau tubulin kinase 2
(TTBK2) to the distal appendages.[9][10] This interaction is mediated by the WW domain of
Cepl164.[9] Once recruited, TTBK2 is thought to phosphorylate substrates that lead to the
removal of CP110, a protein that caps the mother centriole and inhibits ciliogenesis.
Furthermore, Cepl64 is essential for the docking of preciliary vesicles at the mother centriole, a
process involving its interaction with the GTPase Rab8 and its guanine nucleotide exchange
factor (GEF), Rabin8.[3][4][11] This step is critical for the formation of the ciliary membrane.
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Cepl64 in initiating ciliogenesis.

Experimental Workflow for Super-Resolution
Microscopy of Cepl164

The successful super-resolution imaging of Cep164 requires a systematic workflow
encompassing sample preparation, immunostaining, image acquisition, and data analysis.
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Mounting
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'

Super-Resolution Microscopy
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'

Data Analysis
(Image reconstruction and quantitative measurements)
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Experimental workflow for super-resolution imaging of Cep164.
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Protocols
Protocol 1: Immunofluorescence Staining of Cep164 for
Super-Resolution Microscopy

This protocol is a general guideline and may require optimization for specific cell lines and
antibodies.

Reagents and Materials:

o Human telomerase immortalized retinal pigment epithelial (RPE-1) cells

e Glass coverslips (#1.5 thickness)

¢ Phosphate-Buffered Saline (PBS)

o Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, or ice-cold Methanol
» Permeabilization Buffer: 0.1% Triton X-100 in PBS

» Blocking Buffer: 2% Bovine Serum Albumin (BSA) in PBS

e Primary Antibody: Rabbit anti-Cep164 antibody

e Secondary Antibody: Fluorophore-conjugated anti-rabbit antibody suitable for STED (e.qg.,
Abberior STAR RED) or STORM (e.qg., Alexa Fluor 647)

e Mounting Medium: Appropriate for the chosen microscopy technique (e.g., ProLong Diamond
for STED, or a STORM imaging buffer)

Procedure:
o Cell Culture: Plate RPE-1 cells on #1.5 glass coverslips to achieve ~70% confluency.

« Induction of Ciliogenesis: To induce primary cilia formation, replace the growth medium with
a serum-free medium and incubate for 24-48 hours.

o Fixation:
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o PFA Fixation: Gently wash the cells three times with PBS. Fix with 4% PFA in PBS for 10
minutes at room temperature.[12]

o Methanol Fixation: Gently wash the cells three times with PBS. Fix with ice-cold methanol
for 5 minutes at -20°C.[13]

e Washing: Wash the cells three times with PBS for 5 minutes each.

e Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 15 minutes at room
temperature.[12]

e Washing: Wash the cells three times with PBS for 5 minutes each.

» Blocking: Block non-specific antibody binding by incubating the cells in 2% BSA in PBS for 1
hour at room temperature.[12]

e Primary Antibody Incubation: Dilute the primary anti-Cep164 antibody in the blocking buffer
according to the manufacturer's instructions. Incubate the cells with the primary antibody
solution for 1-2 hours at room temperature or overnight at 4°C.[14][15]

e Washing: Wash the cells three times with PBS for 5 minutes each.

e Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the
blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room
temperature, protected from light.[12]

e Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

e Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
For STORM, an imaging buffer containing an oxygen-scavenging system is required.[16]

Protocol 2: STED Microscopy of Cep164

Instrumentation:

e A STED microscope equipped with appropriate excitation and depletion lasers for the chosen
fluorophore (e.g., a 640 nm excitation laser and a 775 nm depletion laser for Abberior STAR
RED).[17]
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Image Acquisition:

e Locate Cells: Using a conventional confocal mode, locate cells with appropriate Cep164
staining at the centrioles.

o Select Region of Interest (ROI): Zoom in on a single centrosome for STED imaging.
o Set Imaging Parameters:

o Excitation Laser Power: Use the minimum laser power necessary to obtain a sufficient
signal-to-noise ratio to minimize photobleaching.

o STED Laser Power: Gradually increase the depletion laser power to achieve the desired
resolution. Higher power generally leads to better resolution but also increases
photobleaching.

o Pixel Size: Set the pixel size to be at least half of the expected resolution (e.g., 20-30 nm).
o Dwell Time: Adjust the pixel dwell time to balance signal intensity and acquisition speed.

e Acquire 2D or 3D STED Images: Acquire images of the Cep164 ring structure. For 3D
imaging, acquire a z-stack.[17]

e Image Processing: Deconvolve the raw STED images if necessary to improve image quality.

Protocol 3: STORM Microscopy of Cepl164

Instrumentation:

A STORM microscope equipped with high-power lasers for activation (e.g., 405 nm) and
imaging (e.g., 647 nm) and a sensitive EMCCD or sCMOS camera.[18]

Imaging Buffer Preparation (Example):

A typical STORM imaging buffer contains an oxygen-scavenging system to promote the "off"
state of the fluorophores. A common recipe includes:

o Buffer B: 50 mM Tris-HCI (pH 8.0), 10 mM NaCl, 10% (w/v) glucose
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e GLOX solution: 14 mg glucose oxidase and 50 pL catalase in 200 pL of Buffer A (10 mM
Tris-HCI pH 8.0, 50 mM NaCl)

e 2-mercaptoethanol (BME) or cysteamine (MEA)

Just before imaging, mix: 7 pL GLOX solution, 7 pL BME (or 70 pL of 1M MEA), and 690 pL of
Buffer B.[16]

Image Acquisition:

o Locate Cells: Use a low-intensity 647 nm laser to locate cells of interest without significantly
photobleaching the sample.

 Induce Photoswitching: llluminate the sample with high-intensity 647 nm laser light to switch
most of the Alexa Fluor 647 molecules to a dark state.

o Activate and Image Single Molecules: Use a low-power 405 nm laser to sparsely reactivate a
subset of fluorophores back to the fluorescent state. Acquire a series of images (typically
10,000-100,000 frames) at a high frame rate, capturing the fluorescence from these
individual molecules.[19]

o Data Analysis:

o Localization: Process the raw image stack with localization software (e.qg.,
ThunderSTORM, rainSTORM) to determine the precise coordinates of each detected
single-molecule event with sub-pixel accuracy.[19]

o Image Reconstruction: Generate a super-resolution image by plotting the localized
positions of all the detected molecules.

o Drift Correction: Apply drift correction algorithms to compensate for sample drift during the
long acquisition time.

By following these protocols, researchers can achieve nanoscale visualization of Cep164 at the
centriole, enabling a deeper understanding of its role in ciliogenesis and its potential as a
therapeutic target in ciliopathies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Super-Resolution Microscopy of Cepl164 at the
Centriole: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668382#super-resolution-microscopy-of-cepl64-at-
the-centriole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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